Diphenyl phthalate

Catalog No.
S526272
CAS No.
84-62-8
M.F
C20H14O4
M. Wt
318.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl phthalate

CAS Number

84-62-8

Product Name

Diphenyl phthalate

IUPAC Name

diphenyl benzene-1,2-dicarboxylate

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H

InChI Key

DWNAQMUDCDVSLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Diphenyl phthalate; NSC 4052; NSC-4052; NSC4052

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3

Description

The exact mass of the compound Diphenyl phthalate is 318.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4052. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Reference Standard

DPP's high purity and well-defined chemical structure make it a valuable reference standard in various analytical techniques. Researchers use it to calibrate instruments for tasks like chromatography and mass spectrometry, ensuring accurate identification and quantification of other chemicals [1]. These techniques are crucial in various scientific fields, from environmental analysis to drug discovery [2, 3].

  • [1] Procurenet Limited, "Diphenyl Phthalate PESTANAL® Analytical Standard: High-Purity Chemical for Precision in Analytical Processes"()
  • [2] American Chemical Society, "Gas Chromatography"()
  • [3] National Institutes of Health, "Mass Spectrometry"()

Diphenyl phthalate is a chemical compound classified as a phthalate ester, specifically the diphenyl ester of benzene-1,2-dicarboxylic acid. Its molecular formula is C20_{20}H14_{14}O4_{4}, and it has a molecular weight of approximately 318.32 g/mol. This compound appears as a colorless to pale yellow liquid with a faint aromatic odor and is known for its low volatility and high oil solubility, making it useful in various applications, particularly in the plastics industry .

Toxicity

DPP exhibits moderate acute toxicity upon ingestion or inhalation. Chronic exposure studies suggest potential endocrine disrupting effects, although the evidence is not conclusive.

Flammability

DPP is combustible and can release harmful fumes upon burning [].

Reactivity

DPP is relatively stable under normal conditions but can react with strong acids or bases [].

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, diphenyl phthalate can hydrolyze to form phthalic acid and phenol.

    Diphenyl Phthalate+H2OPhthalic Acid+2Phenol\text{Diphenyl Phthalate}+\text{H}_2\text{O}\rightarrow \text{Phthalic Acid}+2\text{Phenol}
  • Transesterification: It can react with alcohols to form other phthalate esters, which is a common reaction in the synthesis of various plasticizers.
  • Oxidation: Under certain conditions, diphenyl phthalate can be oxidized to form various oxidation products, including carboxylic acids.

These reactions highlight its reactivity as an ester and its potential for transformation in environmental contexts .

Diphenyl phthalate has been studied for its biological activity, particularly concerning its potential endocrine-disrupting effects. Although it is considered less toxic than some other phthalates, it can still exhibit hormonal activity, affecting reproductive systems in wildlife and potentially humans. Studies have indicated that exposure to diphenyl phthalate may lead to developmental and reproductive toxicity, although the extent of these effects can vary based on exposure levels and individual susceptibility .

The synthesis of diphenyl phthalate typically involves the reaction of phthalic anhydride with phenol in the presence of an acid catalyst. The general reaction can be summarized as follows:

Phthalic Anhydride+2PhenolAcid CatalystDiphenyl Phthalate+Water\text{Phthalic Anhydride}+2\text{Phenol}\xrightarrow{\text{Acid Catalyst}}\text{Diphenyl Phthalate}+\text{Water}

This method allows for the efficient production of diphenyl phthalate, which is then purified through distillation or crystallization processes .

Diphenyl phthalate is primarily used as a plasticizer in various polymer formulations, particularly polyvinyl chloride (PVC). Its applications include:

  • Plasticizers: Enhancing flexibility and durability in plastics.
  • Cosmetics: Used in some formulations for its emulsifying properties.
  • Pharmaceuticals: As an excipient in drug formulations.
  • Industrial Products: Utilized in coatings, adhesives, and sealants due to its solvent properties.

The versatility of diphenyl phthalate makes it valuable across multiple industries .

Research on the interactions of diphenyl phthalate with biological systems has focused on its endocrine-disrupting potential. Studies have shown that it can bind to hormone receptors, potentially interfering with hormonal signaling pathways. Additionally, interaction studies have indicated that diphenyl phthalate can influence gene expression related to reproductive health and development in animal models .

Diphenyl phthalate belongs to a broader class of compounds known as phthalates. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary UseUnique Features
Dimethyl phthalateC10_{10}H10_{10}O4_{4}194.18PlasticizerSmaller alkyl groups; lower toxicity
Diethyl phthalateC12_{12}H14_{14}O4_{4}222.24PlasticizerMore volatile; higher solubility
Di-n-butyl phthalateC16_{16}H22_{22}O4_{4}278.34PlasticizerHigher molecular weight; more hydrophobic
Di(2-ethylhexyl) phthalateC24_{24}H38_{38}O4_{4}390.56PlasticizerKnown for high toxicity; widely studied

Diphenyl phthalate stands out due to its specific applications in industrial settings and its relatively lower toxicity compared to other higher molecular weight phthalates like di(2-ethylhexyl) phthalate .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

318.0892

Appearance

Solid powder

Melting Point

73.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BU20109XHV

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

84-62-8

Wikipedia

Diphenyl phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-diphenyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Yang T, Ren L, Jia Y, Fan S, Wang J, Wang J, Nahurira R, Wang H, Yan Y. Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. Int J Environ Res Public Health. 2018 May 11;15(5). pii: E964. doi: 10.3390/ijerph15050964. PubMed PMID: 29751654; PubMed Central PMCID: PMC5982003.
2: Albert O, Huang JY, Aleksa K, Hales BF, Goodyer CG, Robaire B, Chevrier J, Chan P. Exposure to polybrominated diphenyl ethers and phthalates in healthy men living in the greater Montreal area: A study of hormonal balance and semen quality. Environ Int. 2018 Jul;116:165-175. doi: 10.1016/j.envint.2018.04.012. Epub 2018 Apr 24. PubMed PMID: 29684825.
3: Okeme JO, Yang C, Abdollahi A, Dhal S, Harris SA, Jantunen LM, Tsirlin D, Diamond ML. Passive air sampling of flame retardants and plasticizers in Canadian homes using PDMS, XAD-coated PDMS and PUF samplers. Environ Pollut. 2018 Aug;239:109-117. doi: 10.1016/j.envpol.2018.03.103. Epub 2018 Apr 10. PubMed PMID: 29649757.
4: Hartle JC, Cohen RS, Sakamoto P, Barr DB, Carmichael SL. Chemical Contaminants in Raw and Pasteurized Human Milk. J Hum Lact. 2018 May;34(2):340-349. doi: 10.1177/0890334418759308. Epub 2018 Mar 30. PubMed PMID: 29601252.
5: Zhang SH, Shen YX, Li L, Fan TT, Wang Y, Wei N. Phthalate exposure and high blood pressure in adults: a cross-sectional study in China. Environ Sci Pollut Res Int. 2018 Jun;25(16):15934-15942. doi: 10.1007/s11356-018-1845-1. Epub 2018 Mar 27. PubMed PMID: 29589239.
6: Moldoveanu SC, Yerabolu R. Critical evaluation of several techniques for the analysis of phthalates and terephthalates: Application to liquids used in electronic cigarettes. J Chromatogr A. 2018 Mar 9;1540:77-86. doi: 10.1016/j.chroma.2018.02.001. Epub 2018 Feb 6. PubMed PMID: 29429742.
7: Gong P, Lu HC, Zhang C, Chen SS, Wang YB. [Effects of monobutyl phthalate on migration and invasion of mouse Leydig tumor cells]. Zhonghua Yu Fang Yi Xue Za Zhi. 2018 Feb 6;52(2):175-179. doi: 10.3760/cma.j.issn.0253-9624.2018.02.011. Chinese. PubMed PMID: 29429273.
8: Kumar P. Role of Plastics on Human Health. Indian J Pediatr. 2018 May;85(5):384-389. doi: 10.1007/s12098-017-2595-7. Epub 2018 Jan 23. PubMed PMID: 29359236.
9: Maekawa R, Ito R, Iwasaki Y, Saito K, Akutsu K, Takatori S, Ishii R, Kondo F, Arai Y, Ohgane J, Shiota K, Makino T, Sugino N. Evidence of exposure to chemicals and heavy metals during pregnancy in Japanese women. Reprod Med Biol. 2017 Aug 18;16(4):337-348. doi: 10.1002/rmb2.12049. eCollection 2017 Oct. PubMed PMID: 29259487; PubMed Central PMCID: PMC5715897.
10: Kim S, Eom S, Kim HJ, Lee JJ, Choi G, Choi S, Kim S, Kim SY, Cho G, Kim YD, Suh E, Kim SK, Kim S, Kim GH, Moon HB, Park J, Kim S, Choi K, Eun SH. Association between maternal exposure to major phthalates, heavy metals, and persistent organic pollutants, and the neurodevelopmental performances of their children at 1 to 2years of age- CHECK cohort study. Sci Total Environ. 2018 May 15;624:377-384. doi: 10.1016/j.scitotenv.2017.12.058. Epub 2017 Dec 16. PubMed PMID: 29258038.
11: He MJ, Yang T, Yang ZH, Zhou H, Wei SQ. Current State, Distribution, and Sources of Phthalate Esters and Organophosphate Esters in Soils of the Three Gorges Reservoir Region, China. Arch Environ Contam Toxicol. 2018 Apr;74(3):502-513. doi: 10.1007/s00244-017-0469-7. Epub 2017 Oct 20. PubMed PMID: 29058061.
12: Gerona RR, Schwartz JM, Pan J, Friesen MM, Lin T, Woodruff TJ. Suspect screening of maternal serum to identify new environmental chemical biomonitoring targets using liquid chromatography-quadrupole time-of-flight mass spectrometry. J Expo Sci Environ Epidemiol. 2018 Mar;28(2):101-108. doi: 10.1038/jes.2017.28. Epub 2017 Oct 11. PubMed PMID: 29019345.
13: Kamata R, Nakajima D, Shiraishi F. Agonistic effects of diverse xenobiotics on the constitutive androstane receptor as detected in a recombinant yeast-cell assay. Toxicol In Vitro. 2018 Feb;46:335-349. doi: 10.1016/j.tiv.2017.09.014. Epub 2017 Sep 18. PubMed PMID: 28927721.
14: Ginsberg GL, Belleggia G. Use of Monte Carlo analysis in a risk-based prioritization of toxic constituents in house dust. Environ Int. 2017 Dec;109:101-113. doi: 10.1016/j.envint.2017.06.009. Epub 2017 Sep 8. Review. PubMed PMID: 28890219.
15: Kuang J, Abdallah MA, Harrad S. Brominated flame retardants in black plastic kitchen utensils: Concentrations and human exposure implications. Sci Total Environ. 2018 Jan 1;610-611:1138-1146. doi: 10.1016/j.scitotenv.2017.08.173. Epub 2017 Aug 30. PubMed PMID: 28847134.
16: Guerranti C, Perra G, Alessi E, Baroni D, Caserta D, Caserta D, De Sanctis A, Fanello EL, La Rocca C, Mariottini M, Renzi M, Tait S, Zaghi C, Mantovani A, Focardi SE. Biomonitoring of chemicals in biota of two wetland protected areas exposed to different levels of environmental impact: results of the "PREVIENI" project. Environ Monit Assess. 2017 Aug 18;189(9):456. doi: 10.1007/s10661-017-6165-2. PubMed PMID: 28822013.
17: Kassotis CD, Hoffman K, Stapleton HM. Characterization of Adipogenic Activity of House Dust Extracts and Semi-Volatile Indoor Contaminants in 3T3-L1 Cells. Environ Sci Technol. 2017 Aug 1;51(15):8735-8745. doi: 10.1021/acs.est.7b01788. Epub 2017 Jul 12. PubMed PMID: 28699343; PubMed Central PMCID: PMC5755695.
18: Ye BS, Leung AOW, Wong MH. The association of environmental toxicants and autism spectrum disorders in children. Environ Pollut. 2017 Aug;227:234-242. doi: 10.1016/j.envpol.2017.04.039. Epub 2017 May 2. Review. PubMed PMID: 28475976.
19: Xu F, Tay JH, Covaci A, Padilla-Sánchez JA, Papadopoulou E, Haug LS, Neels H, Sellström U, de Wit CA. Assessment of dietary exposure to organohalogen contaminants, legacy and emerging flame retardants in a Norwegian cohort. Environ Int. 2017 May;102:236-243. doi: 10.1016/j.envint.2017.03.009. Epub 2017 Mar 20. PubMed PMID: 28335995.
20: Knudsen LE, Hansen PW, Mizrak S, Hansen HK, Mørck TA, Nielsen F, Siersma V, Mathiesen L. Biomonitoring of Danish school children and mothers including biomarkers of PBDE and glyphosate. Rev Environ Health. 2017 Sep 26;32(3):279-290. doi: 10.1515/reveh-2016-0067. PubMed PMID: 28306542.

Explore Compound Types